molecular formula C17H21N3O2 B2976727 N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide CAS No. 1021120-43-3

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide

Cat. No.: B2976727
CAS No.: 1021120-43-3
M. Wt: 299.374
InChI Key: KVPXKSRNKKNVHH-UHFFFAOYSA-N
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Description

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a pyridazinone derivative characterized by a pyridazinone core substituted with a p-tolyl group at the 3-position and a propionamide-linked propyl chain at the 1-position.

Properties

IUPAC Name

N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-3-16(21)18-11-4-12-20-17(22)10-9-15(19-20)14-7-5-13(2)6-8-14/h5-10H,3-4,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPXKSRNKKNVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide is a pyridazinone derivative that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a pyridazinone core, which is known for its pharmacological properties. This article aims to explore the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.

Structural Characteristics

The molecular formula of this compound is C23H25N3O2C_{23}H_{25}N_{3}O_{2}, with a molecular weight of approximately 375.46 g/mol. The compound consists of a propionamide moiety linked to a pyridazinone structure, characterized by the presence of both p-tolyl and propyl groups. The structural uniqueness may contribute to its biological profile, enhancing its interaction with biological targets.

Biological Activity Overview

Pyridazinone derivatives have been studied for various biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The following sections summarize the findings related to the biological activities of this compound.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 7.01 ± 0.60 µM against HeLa cells, indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHeLa7.01 ± 0.60Induces apoptosis
Similar DerivativeA5498.55 ± 0.35Autophagy without apoptosis

2. Anti-inflammatory Activity

Pyridazinone derivatives have also been explored for their anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial potential of pyridazinones has been documented in various studies. Compounds with similar structures have exhibited activity against a range of bacterial and fungal strains, indicating that this compound may also possess such properties .

Case Studies

Several case studies have investigated the biological effects of pyridazinone derivatives:

  • Study on Antitumor Activity : A study conducted by Xia et al. evaluated the antitumor effects of various pyridazinone derivatives, revealing significant cytotoxicity against cancer cell lines . The study highlighted the importance of structural modifications in enhancing biological activity.
  • Inflammation Model : In another research project, the anti-inflammatory effects were assessed using mouse models where pyridazinone compounds were administered to evaluate their impact on inflammation markers .

Comparison with Similar Compounds

Table 1: Key Properties of N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)propionamide and Analogs

Property Target Compound 3-(p-Tolyl)-6-oxopyridazin-1(6H)-yl (Alkyl Chain) Polymer BG (Boronic Acid Glycopolymer)
Core Structure Pyridazinone Pyridazinone Phenylboronic acid-glycopolymer
Key Substituents p-Tolyl, propionamide-propyl p-Tolyl, alkyl chain Boronic acid, pentahydroxyhexylamine
Solubility (aq.) Moderate (amide-enhanced) Low (alkyl chain) High (hydrophilic glycopolymer)
Bioactivity Enzyme inhibition (hypothesized) Anti-inflammatory Glucose-responsive drug delivery
Therapeutic Application Undisclosed (preclinical) Inflammation models Diabetes management

Research Findings and Limitations

  • Target Compound: Limited peer-reviewed data are available on its specific pharmacological profile.
  • Polymer BG : Demonstrated glucose-triggered drug release (e.g., rhodamine B) in hydrogels, with shear-thinning and self-healing properties critical for injectable formulations . This contrasts sharply with the target compound’s likely small-molecule therapeutic focus.

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